7,8-Dimethoxy-3,4-dihydroisoquinoline is a chemical compound that has garnered attention due to its potential applications in various pharmacological fields. The compound is a derivative of the isoquinoline alkaloids, which are known for their diverse biological activities. Research has been conducted to explore the synthesis, mechanism of action, and potential therapeutic uses of this compound, particularly in the treatment of epilepsy, pain, inflammation, and hypoxia-related conditions.
The analgesic and anti-inflammatory properties of 7,8-dimethoxy-3,4-dihydroisoquinoline derivatives have been investigated. One study focused on a synthetic analog, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which was tested for its analgesic and anti-inflammatory effects. The compound showed significant activity in models of thermal and chemical pain, as well as acute inflammatory arthritis, with a pronounced anti-inflammatory effect at certain doses. This suggests its potential as a non-narcotic analgesic in medical practice3.
Another field of application is the treatment of hypoxia-related conditions. A study synthesized a series of N-R-amide hydrochlorides derived from 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. These compounds exhibited high antihypoxic effects and were found to be essentially nontoxic. One particular compound, 3-(morpholin-4-yl)-propylamide 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochloride, was identified as suitable for further pharmacological testing as a potential antioxidant4.
The anticonvulsant properties of 7,8-dimethoxy-3,4-dihydroisoquinoline derivatives have been a subject of research due to their potential in treating epilepsy. A study synthesized a new series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines based on structure-active relationship information. These compounds were evaluated for their anticonvulsant activity in DBA/2 mice, leading to the identification of a molecule with significant anticonvulsant activity. Computational studies supported the pharmacological findings, providing insights into the molecule's mechanism of action5.
The synthesis of 7,8-dimethoxy-3,4-dihydroisoquinoline has also been explored. Oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline using potassium permanganate in acetone was found to be a facile method for generating the corresponding imine, which is a key intermediate in the synthesis of these compounds. This method offers an alternative to the traditional synthetic route involving ring closure of beta-phenethylamine derivatives1.
The compound has been identified in various natural sources, including the cactus species Backebergia militaris, where it was confirmed as a novel alkaloid through tandem mass spectrometry and subsequent synthesis . In chemical databases, it is categorized under heterocyclic compounds, specifically as a fused-ring heterocyclic compound .
The synthesis of 7,8-dimethoxy-3,4-dihydroisoquinoline can be achieved through several methods:
The molecular structure of 7,8-dimethoxy-3,4-dihydroisoquinoline features:
7,8-Dimethoxy-3,4-dihydroisoquinoline participates in various chemical reactions:
The mechanism of action for 7,8-dimethoxy-3,4-dihydroisoquinoline involves:
Research indicates that this compound can influence cellular signaling pathways and gene expression related to neurological functions.
7,8-Dimethoxy-3,4-dihydroisoquinoline has diverse applications in scientific research:
7,8-Dimethoxy-3,4-dihydroisoquinoline is an organic compound classified as a partially saturated isoquinoline derivative. Its core structure consists of a benzene ring fused to a piperidine ring, wherein the piperidine moiety contains one double bond between positions 3 and 4 (Δ³,⁴), conferring partial unsaturation. The defining structural features are two methoxy (-OCH₃) groups attached at positions 7 and 8 on the benzenoid ring. This substitution pattern significantly influences the compound’s electronic properties, solubility, and biological interactions [3] [5].
The compound is typically encountered as a hydrochloride salt (C₁₁H₁₃NO₂·HCl) for enhanced stability and crystallinity. Key chemical identifiers include its molecular formula (C₁₁H₁₃NO₂), molecular weight (191.23 g/mol for the free base; 227.69 g/mol for the hydrochloride), and systematic IUPAC name: 7,8-dimethoxy-3,4-dihydroisoquinoline. Its structure is unambiguously characterized by spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methylene groups at positions 1 and 4 (δ ~2.8-3.0 ppm and ~3.6-3.8 ppm), the methoxy groups (δ ~3.8-4.0 ppm), and the aromatic protons (δ ~6.6-7.5 ppm). Mass spectrometry typically shows a molecular ion peak at m/z 191 [M]⁺ [1] [5].
Table 1: Key Chemical Identifiers of 7,8-Dimethoxy-3,4-dihydroisoquinoline
Property | Value/Descriptor |
---|---|
CAS Number (free base) | Not explicitly provided (HCl salt: 20232-39-7) |
Molecular Formula (free base) | C₁₁H₁₃NO₂ |
Molecular Weight (free base) | 191.23 g/mol |
IUPAC Name | 7,8-dimethoxy-3,4-dihydroisoquinoline |
SMILES (free base) | COC1=C(C2=C(CC=NC2)C=C1)OC |
InChI Key (HCl salt) | PQXVEYYRJHMTEV-UHFFFAOYSA-N |
Form (HCl salt) | Solid |
The synthesis of 7,8-dioxygenated-3,4-dihydroisoquinolines, including the 7,8-dimethoxy derivative, initially presented significant challenges. Traditional routes relying on the ring closure of β-phenethylamine derivatives (e.g., Bischler-Napieralski or Pictet-Spengler reactions) proved inefficient and low-yielding for this specific substitution pattern due to steric and electronic effects of the adjacent methoxy groups [2].
A pivotal advancement came in 1984 with the development of an oxidation-based route. This methodology utilized readily available 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline as the starting material. Treatment with potassium permanganate (KMnO₄) in acetone solvent selectively oxidized the saturated C₁-N bond, generating the desired 7,8-dimethoxy-3,4-dihydroisoquinoline as the primary product. This approach was recognized as a "facile route" specifically for generating 7,8-dioxygenated imines, overcoming the limitations of earlier cyclization strategies [2]. The reaction proceeds under mild conditions and offers a more direct path to the target dihydroisoquinoline scaffold.
Subsequent refinements focused on optimizing yield and purity. These included careful control of reaction temperature, stoichiometry of KMnO₄, and reaction time. The oxidation method established a reliable foundation for accessing this important synthetic intermediate and paved the way for further derivatization studies [2] [6]. While modern synthetic approaches may utilize different oxidizing agents or catalytic methods, the KMnO₄ oxidation remains a historically significant and widely cited procedure.
Table 2: Key Features of the Historical Oxidation Synthesis
Aspect | Details |
---|---|
Starting Material | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Oxidizing Agent | Potassium Permanganate (KMnO₄) |
Solvent | Acetone |
Reaction Type | Selective Oxidation (C₁-N bond dehydrogenation) |
Primary Product | 7,8-Dimethoxy-3,4-dihydroisoquinoline |
Key Advantage | Facile access to 7,8-dioxygenated dihydroisoquinolines, avoiding problematic cyclizations |
Modern Refinements | Alternative oxidants, catalytic dehydrogenation, microwave-assisted synthesis [6] |
7,8-Dimethoxy-3,4-dihydroisoquinoline occupies a crucial position in alkaloid chemistry, primarily serving as a versatile synthetic intermediate. Its partially unsaturated core and strategically positioned methoxy groups make it a valuable precursor for synthesizing more complex natural product scaffolds and pharmacologically active molecules. The dihydroisoquinoline structure represents a key stage in the biosynthesis and synthetic elaboration of numerous isoquinoline alkaloids found in plants like Thalictrum, Corydalis, and Papaver species [3] [4].
Its significance in drug discovery stems from several factors:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7